molecular formula C9H3F5O2 B1363781 2,3,4,5,6-Pentafluorocinnamic acid CAS No. 719-60-8

2,3,4,5,6-Pentafluorocinnamic acid

Cat. No.: B1363781
CAS No.: 719-60-8
M. Wt: 238.11 g/mol
InChI Key: IUUKDBLGVZISGW-OWOJBTEDSA-N
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Description

Significance of Perfluorinated Aromatic Systems in Organic Chemistry

Perfluorinated aromatic systems, or perfluoroarenes, are aromatic compounds where all hydrogen atoms on the aromatic ring have been replaced by fluorine atoms. researchgate.net This substitution has a profound impact on the molecule's properties. The high electronegativity of fluorine atoms creates a significant inductive effect, leading to a decrease in the energy of the molecular orbitals. researchgate.net This alteration enhances the thermal stability and chemical resistance of materials incorporating these systems. numberanalytics.comacs.org

The presence of multiple fluorine atoms also leads to unique intermolecular interactions, such as π–π stacking, which can influence the crystal packing and bulk properties of materials. researchgate.net Perfluorinated aromatic compounds are widely utilized in materials science due to their high electron affinity. researchgate.net They are key components in the synthesis of fluoropolymers, which are valued for their stability and resistance to chemicals. numberanalytics.com Furthermore, these systems are important in the development of pharmaceuticals and agrochemicals, where the fluorine atoms can improve metabolic stability and bioavailability. numberanalytics.com

Overview of Cinnamic Acid Derivatives and their Academic Relevance

Cinnamic acid and its derivatives are a class of organic compounds that are widespread in the plant kingdom. researchgate.netnih.gov They consist of a benzene (B151609) ring attached to an acrylic acid functional group. nih.gov This basic structure allows for various substitutions on the phenyl ring, leading to a wide array of derivatives with diverse biological and chemical properties. researchgate.netnih.gov

Academically, cinnamic acid derivatives are significant as they serve as precursors in the biosynthesis of many other important compounds, such as flavonoids, lignans, and stilbenes. nih.gov They have been extensively studied for their potential applications in medicine, with research highlighting their antioxidant, anti-inflammatory, antimicrobial, and anticancer activities. nih.govnih.govjocpr.com The nature and position of the substituents on the cinnamic acid structure play a crucial role in determining their biological efficacy. nih.gov This has spurred ongoing research into the synthesis of novel derivatives with enhanced therapeutic potential. nih.gov

Historical Trajectory and Foundational Studies of 2,3,4,5,6-Pentafluorocinnamic Acid

While the broader fields of perfluorinated compounds and cinnamic acid derivatives have long histories, the specific focus on this compound is a more contemporary development. The foundational understanding of perfluorinated substances began with the discovery in the 1930s that replacing hydrogen with fluorine in organic molecules results in substances with remarkable inertness. greenpeace.to The strong, short carbon-fluorine bonds contribute to this stability. greenpeace.to

Early research into cinnamic acid derivatives focused on naturally occurring compounds and their biological activities. jocpr.com The synthesis and study of fluorinated cinnamic acids, including the pentafluorinated variant, emerged from the intersection of these two areas of research. Foundational studies of this compound have often centered on its use as a synthon in organic chemistry. For instance, it has been utilized as a starting material in the synthesis of N-alkenyl amides. researchgate.net Structural studies, such as X-ray crystallography, have been crucial in understanding its solid-state behavior, revealing that it forms hydrogen-bonded dimers that stack via π–π interactions. researchgate.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-3-(2,3,4,5,6-pentafluorophenyl)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H3F5O2/c10-5-3(1-2-4(15)16)6(11)8(13)9(14)7(5)12/h1-2H,(H,15,16)/b2-1+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUUKDBLGVZISGW-OWOJBTEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=CC(=O)O)C1=C(C(=C(C(=C1F)F)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(=C/C(=O)O)\C1=C(C(=C(C(=C1F)F)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H3F5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

719-60-8
Record name 2,3,4,5,6-Pentafluorocinnamic acid
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Advanced Synthetic Methodologies for 2,3,4,5,6 Pentafluorocinnamic Acid

Established Synthetic Pathways and Reaction Mechanisms

The synthesis of 2,3,4,5,6-pentafluorocinnamic acid primarily relies on well-established organic reactions that have been optimized for its specific precursors. These methods include classic condensation reactions and modern catalytic approaches.

Perkin Reaction Approaches in Pentafluorocinnamic Acid Synthesis

The Perkin reaction, discovered by William Henry Perkin, is a robust method for synthesizing α,β-unsaturated aromatic acids. byjus.comwikipedia.org The reaction typically involves the aldol (B89426) condensation of an aromatic aldehyde with an acid anhydride (B1165640), in the presence of the alkali salt of the acid which acts as a base catalyst. wikipedia.orgslideshare.net

In the context of this compound synthesis, the key starting material is pentafluorobenzaldehyde (B1199891). This is reacted with an aliphatic anhydride, such as acetic anhydride, using a weak base like sodium or potassium acetate (B1210297) as the catalyst. iitk.ac.inuns.ac.id The mechanism proceeds through the formation of a carbanion from the anhydride, which then performs a nucleophilic attack on the carbonyl carbon of the pentafluorobenzaldehyde. byjus.com The resulting intermediate undergoes dehydration to yield the unsaturated pentafluorocinnamic acid. byjus.com While the general mechanism is widely accepted, variations exist. byjus.comwikipedia.org

A typical procedure involves heating a mixture of the aromatic aldehyde, the acid anhydride, and the catalyst for several hours. stuba.skyoutube.com The reaction is a cornerstone for producing various cinnamic acid derivatives and is adaptable for fluorinated analogues. iitk.ac.iniitk.ac.in

Palladium-Catalyzed Coupling Reactions (e.g., Heck Reaction) for Fluorocinnamic Acid Analogues

Palladium-catalyzed cross-coupling reactions, particularly the Mizoroki-Heck reaction, represent a powerful and versatile tool in modern organic synthesis for forming carbon-carbon bonds. researchgate.netnih.gov The Heck reaction involves the coupling of an unsaturated halide (or triflate) with an alkene, catalyzed by a palladium(0) species in the presence of a base. libretexts.org

This methodology is highly applicable for the synthesis of fluorocinnamic acid analogues. For instance, the reaction of a pentafluorophenyl halide, such as bromopentafluorobenzene (B106962) (C₆F₅Br), with an acrylic acid ester in the presence of a palladium catalyst can yield the corresponding pentafluorocinnamic acid ester, which can then be hydrolyzed to the desired acid. An efficient catalytic system for the Mizoroki-Heck reactions of fluoroaryl halides with alkenes has been developed, showing that a complex can catalyze the reaction of C₆F₅Br and styrene (B11656) to give the trans-stilbene (B89595) derivative in nearly quantitative yield. mdpi.com The Heck reaction is noted for its high trans-stereoselectivity. researchgate.net This method is instrumental in synthesizing a wide array of pharmaceuticals and functional materials. researchgate.netnih.gov

The development of novel phosphine (B1218219) ligands has further optimized the efficiency of these reactions, enabling the synthesis of complex molecules like the anti-inflammatory drugs naproxen (B1676952) and flurbiprofen (B1673479) through sequential Heck coupling and carbonylation. nih.gov

Reaction Key Reactants Catalyst/Reagents Product Type Key Features
Perkin ReactionAromatic Aldehyde, Acid AnhydrideAlkali Salt of the Acidα,β-Unsaturated Aromatic AcidClassic condensation method. wikipedia.orgslideshare.net
Heck ReactionAryl Halide, AlkenePalladium(0) Complex, BaseSubstituted AlkeneHigh stereoselectivity for trans products. researchgate.net

Condensation Reactions Utilizing Pentafluorobenzaldehyde as a Key Precursor

Beyond the Perkin reaction, other condensation reactions are pivotal in the synthesis of this compound, with pentafluorobenzaldehyde serving as the central precursor. The Knoevenagel-Doebner condensation is a significant alternative, involving the reaction of an aldehyde with a compound containing an active methylene (B1212753) group, such as malonic acid, in the presence of a basic catalyst like pyridine (B92270) and piperidine. rsc.orgmdpi.com

This reaction proceeds through the formation of a vinylogous carboxylic acid, which then undergoes decarboxylation to yield the α,β-unsaturated acid. The use of beta-alanine (B559535) as a co-catalyst along with pyridine as the solvent and base is a known modification. youtube.com This method is widely used for the synthesis of various cinnamic acids. rsc.org

The Claisen condensation is another classical method that can be adapted for these syntheses. mdpi.com These condensation reactions are fundamental in organic chemistry and provide reliable routes to cinnamic acid and its derivatives from aromatic aldehydes.

Precursor Chemistry and Substrate Scope in Synthesis

Strategies for the Derivatization of Other Polyfluorinated Aromatic Compounds

The synthesis of pentafluorocinnamic acid is not limited to starting from pentafluorobenzaldehyde. Strategies involving the derivatization of other readily available polyfluorinated aromatic compounds are actively explored. For example, polyfluorinated benzoic acids can be transformed through a sequence of reactions. A relevant study demonstrates the synthesis of 5-chloro-2,3,4-trifluorobenzoic acid starting from 2,3,4,5-trifluorobenzoic acid through steps including nitration, selective reduction, diazotization, and chlorination. researchgate.net Such multi-step synthetic sequences allow for the introduction of various functional groups onto the fluorinated aromatic ring, thereby creating precursors for subsequent condensation or coupling reactions.

Another approach involves the esterification of perfluorinated carboxylic acids with bromomethyl aromatic compounds, indicating pathways for modifying the carboxylic acid function on a fluorinated ring. nih.gov The ability to manipulate different functional groups on the polyfluorinated core expands the toolbox for synthetic chemists to design novel routes to the target molecule.

Development of Cheaper and More Efficient Synthetic Routes

A significant focus of current research is the development of more economical and efficient synthetic methodologies. One area of improvement is the replacement of hazardous or expensive reagents and solvents. For instance, in Knoevenagel condensations, carcinogenic pyridine is often used as both a solvent and a base. rsc.org An alternative, "pyridine-free" reaction scheme has been investigated, which utilizes triethylamine (B128534) (TEA) in toluene (B28343) as a surrogate system. This not only avoids the use of pyridine but also simplifies the handling, separation, and recycling of the solvent and catalyst. rsc.org

Another innovative approach is the direct synthesis of cinnamic acids from aromatic aldehydes and aliphatic carboxylic acids, bypassing the need for acid anhydrides as required in the Perkin reaction. mdpi.comresearchgate.net This has been achieved using boron tribromide as a reagent in the presence of bases like 4-dimethylaminopyridine (B28879) (4-DMAP) and pyridine. mdpi.comresearchgate.net This method has been shown to produce cinnamic acids in good to high yields. mdpi.com

Regioselectivity and Stereoselectivity in Synthesis (e.g., trans-configuration)

In the synthesis of this compound, controlling the geometry of the newly formed carbon-carbon double bond is of paramount importance, with the trans (or E) isomer being the thermodynamically more stable and often desired product. The choice of synthetic methodology plays a crucial role in determining the stereochemical outcome.

The Knoevenagel condensation , particularly its Doebner modification, is a powerful tool for synthesizing α,β-unsaturated acids. organic-chemistry.org This reaction involves the condensation of an aldehyde or ketone with a compound containing an active methylene group, such as malonic acid, in the presence of a weak base like pyridine or piperidine. organic-chemistry.orglibretexts.org The reaction proceeds through a series of steps including nucleophilic addition, dehydration, and, in the case of the Doebner modification, decarboxylation. organic-chemistry.org The use of pyridine as a solvent and catalyst often favors the formation of the trans-alkene. organic-chemistry.org For the synthesis of this compound, pentafluorobenzaldehyde would be reacted with malonic acid. The reaction mechanism involves the formation of an enolate from malonic acid, which then attacks the carbonyl group of pentafluorobenzaldehyde. Subsequent dehydration and decarboxylation lead to the final product. The stereoselectivity towards the trans isomer is a common feature of this reaction, driven by the thermodynamic stability of the product. dergipark.org.tr

The Perkin reaction offers another route to α,β-unsaturated aromatic acids. wikipedia.orglongdom.orglibretexts.org This reaction involves the condensation of an aromatic aldehyde with an acid anhydride, in the presence of the alkali salt of the corresponding acid. wikipedia.orglongdom.orglibretexts.org For the synthesis of this compound, pentafluorobenzaldehyde would be reacted with acetic anhydride in the presence of sodium acetate. wikipedia.org The reaction typically requires high temperatures. jk-sci.com The mechanism involves the formation of an enolate from the anhydride, which then undergoes an aldol-type condensation with the aldehyde. longdom.org Subsequent elimination of a molecule of acetic acid from the intermediate yields the cinnamic acid derivative. The Perkin reaction generally favors the formation of the more stable trans isomer. jk-sci.com

The Wittig reaction is a highly versatile method for alkene synthesis with well-defined stereochemistry. libretexts.orglibretexts.org It involves the reaction of an aldehyde or ketone with a phosphorus ylide (a Wittig reagent). libretexts.org The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide. Stabilized ylides, which contain an electron-withdrawing group that can delocalize the negative charge on the carbanion, predominantly yield the (E)-alkene (trans). organic-chemistry.orgstackexchange.comchem-station.com In the synthesis of trans-2,3,4,5,6-pentafluorocinnamic acid, pentafluorobenzaldehyde would be reacted with a stabilized ylide such as (carboxymethylene)triphenylphosphorane or a related ester ylide followed by hydrolysis. The reaction proceeds via a [2+2] cycloaddition to form an oxaphosphetane intermediate, which then decomposes to the alkene and triphenylphosphine (B44618) oxide. organic-chemistry.org The formation of the trans-oxaphosphetane intermediate is kinetically favored with stabilized ylides, leading to the selective formation of the trans-alkene. stackexchange.com

Finally, the Heck reaction provides a modern and powerful method for carbon-carbon bond formation. youtube.com This palladium-catalyzed reaction couples an aryl or vinyl halide with an alkene. youtube.com To synthesize this compound via this route, a pentafluorinated aryl halide, such as pentafluoroiodobenzene or pentafluorobromobenzene, would be reacted with acrylic acid or one of its esters in the presence of a palladium catalyst and a base. The reaction mechanism involves the oxidative addition of the aryl halide to the palladium(0) catalyst, followed by insertion of the alkene and subsequent β-hydride elimination to yield the product and regenerate the catalyst. youtube.com The Heck reaction often exhibits high trans selectivity in the resulting alkene product.

Below is a table summarizing the key aspects of these synthetic methodologies in the context of producing trans-2,3,4,5,6-pentafluorocinnamic acid.

Reaction NameStarting MaterialsKey Reagents/CatalystsStereoselectivity towards trans isomer
Knoevenagel Condensation (Doebner Modification) Pentafluorobenzaldehyde, Malonic acidPyridine, PiperidineGenerally high
Perkin Reaction Pentafluorobenzaldehyde, Acetic anhydrideSodium acetateGenerally high
Wittig Reaction Pentafluorobenzaldehyde, (Carboxymethylene)triphenylphosphoraneStabilized phosphorus ylideHigh with stabilized ylides
Heck Reaction Pentafluoroiodobenzene, Acrylic acidPalladium catalyst, BaseGenerally high

Elucidation of Chemical Reactivity and Transformation Pathways of 2,3,4,5,6 Pentafluorocinnamic Acid

Reactivity of the Carboxylic Acid Functional Group

The carboxylic acid moiety is a primary site for a variety of chemical transformations, allowing for the synthesis of numerous derivatives.

The carboxylic acid group of 2,3,4,5,6-pentafluorocinnamic acid can readily undergo esterification when reacted with alcohols in the presence of an acid catalyst, a process known as Fischer esterification. masterorganicchemistry.com The reaction is an equilibrium process where the acid protonates the carbonyl oxygen, enhancing the electrophilicity of the carbonyl carbon for nucleophilic attack by the alcohol. masterorganicchemistry.com Given the electron-withdrawing effect of the pentafluorophenyl ring, the reactivity of the carboxylic acid is enhanced. A range of coupling reagents, such as TBTU, TATU, or COMU, can also facilitate the formation of esters from carboxylic acids and alcohols at room temperature. organic-chemistry.org

Similarly, amidation can be achieved by reacting the acid with amines. This transformation is fundamental in peptide synthesis and the creation of other amide-containing structures. Direct amidation can be challenging and often requires coupling agents like N,N′-dicyclohexylcarbodiimide (DCC) to activate the carboxylic acid. mdpi.com A more efficient route often involves the conversion of the carboxylic acid into a more reactive intermediate, such as an acid chloride or an activated ester. nih.govrsc.org For instance, pentafluorophenyl esters are themselves considered "active esters" and are used as reagents for acylating amines to form amides. nih.gov

Table 1: Common Reagents for Esterification and Amidation

Transformation Reagent/Catalyst Description
Esterification Sulfuric Acid (H₂SO₄) A strong acid catalyst used in Fischer esterification. masterorganicchemistry.com
p-Toluenesulfonic acid (TsOH) An alternative strong acid catalyst for Fischer esterification. masterorganicchemistry.com
N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium tetrafluoroborate (TBTU) A coupling reagent for forming esters at room temperature. organic-chemistry.org
Amidation N,N′-Dicyclohexylcarbodiimide (DCC) A common coupling agent that activates the carboxylic acid for reaction with amines. mdpi.com
Thionyl Chloride (SOCl₂) Converts the carboxylic acid to an acid chloride, a highly reactive intermediate for amidation. wikipedia.org
Pentafluoropyridine (PFP) Can be used for one-pot amide bond formation via the in-situ generation of acyl fluorides. nih.gov

The hydroxyl group of the carboxylic acid can be replaced by a chlorine atom to form the highly reactive this compound chloride. This is typically accomplished using reagents such as thionyl chloride (SOCl₂) or oxalyl chloride. wikipedia.orgchemguide.co.uk The reaction with thionyl chloride is particularly convenient as the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and easily removed from the reaction mixture. chemguide.co.ukkhanacademy.org

The resulting acid chloride is a versatile intermediate. Its enhanced electrophilicity makes it susceptible to attack by a wide range of nucleophiles. For example, it reacts readily and often exothermically with:

Alcohols to form esters.

Amines to form amides.

Water to hydrolyze back to the parent carboxylic acid.

Carbanions (e.g., from Grignard reagents or organolithium compounds) to form ketones.

This reactivity makes the acid chloride a key stepping stone for synthesizing a variety of derivatives that are not easily accessible directly from the carboxylic acid.

Reactivity of the Pentafluorophenyl Moiety

The five fluorine atoms on the aromatic ring dramatically alter its electronic properties and reactivity compared to a standard phenyl group.

The high electronegativity of the fluorine atoms makes the pentafluorophenyl ring extremely electron-deficient. nih.gov This property deactivates the ring towards electrophilic aromatic substitution but strongly activates it for nucleophilic aromatic substitution (SNAr). masterorganicchemistry.com In an SNAr reaction, a nucleophile attacks the electron-poor aromatic ring, displacing one of the fluoride ions. nih.gov

The reaction generally proceeds via a two-step addition-elimination mechanism, involving a negatively charged intermediate known as a Meisenheimer complex. semanticscholar.org The presence of multiple electron-withdrawing fluorine atoms helps to stabilize this intermediate. masterorganicchemistry.com For pentafluorophenyl compounds, substitution typically occurs preferentially at the para position (the 4-position) relative to the activating group (in this case, the cinnamic acid side chain). This regioselectivity is attributed to the superior resonance stabilization of the negative charge in the Meisenheimer intermediate when the attack occurs at the para-position. semanticscholar.org A wide range of nucleophiles, including alkoxides, thiolates, and amines, can participate in these reactions, allowing for the functionalization of the aromatic ring. nih.gov

The substitution of hydrogen with fluorine has a profound impact on the electronic structure of the aromatic ring. Fluorine is the most electronegative element, and its presence leads to a strong inductive electron-withdrawing effect (-I effect) through the carbon-fluorine sigma bond. nih.govnih.gov This effect significantly reduces the electron density of the phenyl ring.

Reactions Involving the Olefinic Double Bond

The carbon-carbon double bond in the acrylic acid side chain is also a site of reactivity, susceptible to addition reactions. Common transformations include:

Hydrogenation: The double bond can be reduced to a single bond through catalytic hydrogenation, typically using hydrogen gas (H₂) and a metal catalyst such as palladium on carbon (Pd/C) or platinum oxide (PtO₂). This reaction would convert this compound to 2,3,4,5,6-pentafluorohydrocinnamic acid.

Halogenation: The double bond can react with halogens like bromine (Br₂) or chlorine (Cl₂) in an electrophilic addition reaction to form a dihalo-substituted derivative.

Hydrohalogenation: The addition of hydrogen halides (e.g., HBr, HCl) across the double bond can also occur, typically following Markovnikov's rule, although the electronic effects of the nearby aromatic ring can influence regioselectivity.

Epoxidation: The double bond can be converted to an epoxide using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA).

The electron-withdrawing nature of the pentafluorophenyl ring can decrease the nucleophilicity of the double bond, potentially making some electrophilic addition reactions slower compared to those on an unsubstituted cinnamic acid.

Hydrogenation and Reduction Reactions

The reactivity of this compound in hydrogenation and reduction reactions primarily targets the carbon-carbon double bond of the acrylic acid side chain. While specific studies on the pentafluorinated derivative are limited, the reactivity can be inferred from its parent compound, cinnamic acid.

Catalytic transfer hydrogenation is an effective method for reducing the olefinic bond of cinnamic acid to yield 3-phenylpropanoic acid (hydrocinnamic acid). chemicalbook.comwikipedia.org This approach avoids the use of pressurized hydrogen gas by employing a hydrogen donor, such as formic acid. chemmethod.comchemmethod.com One reported method utilizes a palladium(II) chloride catalyst in an alkaline aqueous medium with formic acid as the hydrogen source. This system demonstrates high efficiency, selectively reducing the double bond while leaving the carboxylic acid group intact. chemmethod.com Another study highlights a rhodium-catalyzed transfer hydrogenation, also using formic acid, which achieves high yields of the saturated acid. chemmethod.com

The conditions for these transfer hydrogenations can be optimized by altering the catalyst, solvent, base, and temperature. For instance, using a PdCl₂ catalyst in water at 90°C can result in a 100% yield of phenylpropanoic acid. chemmethod.comresearchgate.net

Table 1: Conditions for Catalytic Transfer Hydrogenation of Cinnamic Acid
CatalystHydrogen DonorSolvent/BaseTemperatureYield of 3-Phenylpropanoic AcidReference
PdCl₂ (10 mol%)Formic Acid2.5 M NaOH (aq)65°C98%
[Rh(COD)Cl]₂Formic AcidTHF / Triethylamine (B128534)65°C95% chemmethod.com
PdCl₂ (2 mol%)Formic AcidWater / KOH90°C100% chemmethod.comresearchgate.net

Reduction of the carboxylic acid function typically requires stronger reducing agents. Lithium aluminium hydride (LiAlH₄) is capable of reducing carboxylic acids to their corresponding primary alcohols, whereas sodium borohydride (NaBH₄) is generally not reactive enough for this transformation. chemmethod.comnih.gov Therefore, the reduction of this compound with LiAlH₄ would be expected to yield 3-(pentafluorophenyl)propan-1-ol, involving the reduction of both the carboxylic acid and the double bond.

Cycloaddition and Polymerization Initiations

The α,β-unsaturated system of this compound is a potential substrate for cycloaddition reactions. While non-enzymatic cycloadditions like the Diels-Alder reaction are plausible, a notable and well-documented cycloaddition occurs as a key step in its enzymatic decarboxylation. researchgate.net

The enzymatic decarboxylation of cinnamic acid and its derivatives by ferulic acid decarboxylase (Fdc1) from organisms like Aspergillus niger proceeds via a 1,3-dipolar cycloaddition mechanism. nih.govresearchgate.netnih.govwikipedia.org This reaction is unprecedented in enzymology. The enzyme utilizes a novel prenylated flavin mononucleotide (prFMN) cofactor, which exists in an active azomethine ylide form. researchgate.netsemanticscholar.org The α,β-unsaturated acid substrate acts as a dipolarophile. researchgate.netresearchgate.net

The proposed mechanism involves the following steps:

1,3-Dipolar Cycloaddition : The prFMN cofactor attacks the double bond of the cinnamic acid substrate, forming a transient covalent pyrrolidine cycloadduct intermediate (Int1). researchgate.netwikipedia.orgsemanticscholar.org

Decarboxylation : This cycloadduct formation activates the substrate, facilitating the cleavage of the C-C bond to the carboxyl group and releasing CO₂. This step is concomitant with the ring opening of the adduct. researchgate.netwikipedia.orgsemanticscholar.org

Protonation : A conserved glutamate residue in the enzyme's active site donates a proton to the intermediate. semanticscholar.org

Cycloelimination : The final step is a retro 1,3-dipolar cycloaddition (cycloelimination) that releases the styrene (B11656) product and regenerates the prFMN cofactor. wikipedia.orgsemanticscholar.org

This enzymatic cycloaddition is a key transformation pathway for this compound in biological systems.

Regarding polymerization, there is no evidence to suggest that this compound itself acts as a polymerization initiator. Radical polymerization is typically initiated by molecules that can readily form radicals, such as azo compounds or organic peroxides. kisti.re.kr While certain carboxylic acids can be part of an initiating system, the structure of this compound does not lend itself to typical initiation mechanisms. chemspider.com Instead, its decarboxylation product, 2,3,4,5,6-pentafluorostyrene (B1630577), is a well-known monomer used in polymerization reactions.

Decarboxylation Mechanisms of this compound

Non-Oxidative Decarboxylation Pathways

Kinetic studies on the hydrothermal decarboxylation of pentafluorobenzoic acid, a structurally related compound, provide significant insight. The reaction is the sole observed pathway, with no dehalogenation occurring. acs.orgacs.org The decarboxylation follows first-order kinetics, and the rate constants exhibit Arrhenius behavior. acs.orgacs.orgresearchgate.net The activation energy for the decarboxylation of pentafluorobenzoic acid was determined to be 157 kJ mol⁻¹. acs.orgacs.org The presence of five electron-withdrawing fluorine substituents is expected to lower the thermal stability of the aromatic acid and facilitate decarboxylation. researchgate.net

Table 2: Kinetic Data for Hydrothermal Decarboxylation of Pentafluorobenzoic Acid
ParameterValueReference
Reaction OrderFirst-Order acs.orgacs.org
Activation Energy (Ea)157 (± 2) kJ mol⁻¹ acs.orgacs.org

This process serves as a model for the non-oxidative thermal decarboxylation of this compound, which would yield 2,3,4,5,6-pentafluorostyrene.

Enzymatic Decarboxylation by Microbial Systems (e.g., Aspergillus niger)

The food spoilage mould Aspergillus niger is capable of performing the non-oxidative decarboxylation of this compound to produce 2,3,4,5,6-pentafluorostyrene. nih.gov This biotransformation is part of the fungus's defense mechanism against weak acid preservatives. nih.gov

The reaction is catalyzed by a two-component enzymatic system:

Cinnamic Acid Decarboxylase (CdcA or Fdc1) : This is the primary decarboxylase enzyme. It belongs to the UbiD family of enzymes. chemmethod.comwikipedia.orgmanchester.ac.uk

Flavin Prenyltransferase (PadA or UbiX) : This enzyme is responsible for synthesizing the required prenylated flavin mononucleotide (prFMN) cofactor from flavin mononucleotide (FMN). chemmethod.commanchester.ac.uknih.govwikipedia.org

Experiments with germinating conidia of Aspergillus niger have shown that when incubated with 0.5 mM this compound, the corresponding product, 2,3,4,5,6-pentafluorostyrene, is detected in the headspace, confirming the enzymatic activity on this specific fluorinated substrate. nih.gov

Advanced Structural Elucidation and Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful method for elucidating the structure of 2,3,4,5,6-Pentafluorocinnamic acid in solution. By analyzing the spectra of different nuclei (¹H, ¹³C, and ¹⁹F), a comprehensive picture of the molecule's atomic arrangement can be constructed.

Proton NMR (¹H NMR) Analysis of Chemical Shifts and Coupling Constants

The ¹H NMR spectrum of this compound is characterized by signals corresponding to the vinylic and carboxylic acid protons. In a deuterated chloroform (B151607) (CDCl₃) solvent, the carboxylic acid proton typically appears as a broad singlet at a downfield chemical shift, around δ 10.5 ppm. nih.gov The two vinylic protons on the acrylic acid side chain exhibit distinct signals due to their different chemical environments. These protons appear as doublets, with a large coupling constant characteristic of a trans configuration. nih.gov

The proton attached to the carbon adjacent to the pentafluorophenyl ring (α-proton) resonates at approximately δ 6.8 ppm, while the proton adjacent to the carboxyl group (β-proton) is found further downfield at around δ 7.7 ppm. nih.gov The observed coupling constant between these two vinylic protons is typically in the range of 16 Hz, confirming their trans relationship. nih.gov

Table 1: ¹H NMR Chemical Shifts and Coupling Constants for this compound in CDCl₃ nih.gov

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
-COOH10.5Singlet (s)-
=CH-COOH7.7Doublet (d)16
C₆F₅-CH=6.8Doublet (d)16

Carbon-13 NMR (¹³C NMR) Analysis for Carbon Backbone Elucidation

The ¹³C NMR spectrum provides detailed information about the carbon framework of this compound. The signals for each carbon atom are influenced by their hybridization state and the presence of highly electronegative fluorine atoms. libretexts.org The carbonyl carbon of the carboxylic acid group is typically observed at the downfield end of the spectrum, around δ 171.0 ppm. nih.gov

The carbons of the pentafluorophenyl ring exhibit complex splitting patterns due to coupling with the attached fluorine atoms (¹JC-F) and adjacent fluorine atoms (²JC-F, ³JC-F). The chemical shifts for these carbons are significantly influenced by the strong electron-withdrawing nature of fluorine. msu.edu For instance, the fluorinated aromatic carbons can appear in the range of δ 137.8 to 145.6 ppm, often showing large C-F coupling constants on the order of 252-253 Hz. nih.gov The vinylic carbons also show distinct resonances, with the carbon attached to the pentafluorophenyl ring appearing around δ 125.3 ppm and the carbon adjacent to the carboxyl group at approximately δ 130.6 ppm. nih.gov The carbon atom of the double bond closer to the fluorinated ring can show a triplet multiplicity due to coupling with the ortho-fluorine atoms, with a smaller coupling constant (e.g., JC-F = 5.8 Hz). nih.gov

Table 2: ¹³C NMR Chemical Shift Data for this compound in CDCl₃ nih.gov

CarbonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
-COOH171.0Singlet (s)-
C-2' (ortho)145.6Doublet (d)JC-F = 253
C-4' (para)142.1Doublet (d)JC-F = 253
C-3' (meta)137.8Doublet (d)JC-F = 252
=CH-COOH130.6Singlet (s)-
C₆F₅-CH=125.3Triplet (t)JC-F = 5.8
C-1'109.6Doublet (d)JC-F = 17

Fluorine-19 NMR (¹⁹F NMR) for Detailed Fluorine Environment Assessment

Due to the presence of five fluorine atoms on the aromatic ring, ¹⁹F NMR spectroscopy is a particularly informative technique for the characterization of this compound. The ¹⁹F NMR spectrum displays distinct signals for the ortho, meta, and para fluorine atoms, as their chemical environments are non-equivalent. The large chemical shift dispersion in ¹⁹F NMR allows for clear resolution of these signals. wikipedia.org

In a CDCl₃ solvent, the ortho-fluorines (F-2 and F-6) typically resonate around δ -140.2 ppm and appear as a doublet of doublets due to coupling with the meta-fluorines. nih.gov The para-fluorine (F-4) signal is observed at approximately δ -151.3 ppm and often presents as a triplet of triplets due to coupling with both sets of meta-fluorines. nih.gov The meta-fluorines (F-3 and F-5) resonate at around δ -162.4 ppm and show a triplet of doublets pattern. nih.gov The coupling constants between the fluorine atoms provide valuable structural information.

Table 3: ¹⁹F NMR Chemical Shifts and Coupling Constants for this compound in CDCl₃ nih.gov

Fluorine PositionChemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)
F-2, F-6 (ortho)-140.2Doublet of Doublets (dd)J = 18.4
F-4 (para)-151.3Triplet of Triplets (tt)J = 20.3
F-3, F-5 (meta)-162.4Triplet of Doublets (td)J = 20.6

Mass Spectrometry (MS) Applications in Characterization

Mass spectrometry is a key analytical technique for determining the molecular weight and elemental composition of this compound, as well as for gaining insights into its fragmentation pathways.

Electron Ionization Mass Spectrometry (EI-MS) for Molecular Weight and Fragmentation Patterns

Electron Ionization Mass Spectrometry (EI-MS) is a hard ionization technique that provides information about the molecular weight and characteristic fragmentation patterns of a compound. For this compound, the mass spectrum will show a molecular ion peak ([M]⁺) corresponding to its molecular weight. A reported value for the molecular ion peak is m/z 238. nih.gov

The fragmentation of cinnamic acids under EI conditions often involves cleavage of the bonds adjacent to the carbonyl group. libretexts.org For this compound, characteristic fragmentation would likely include the loss of a hydroxyl radical (-OH, M-17) and the loss of the carboxyl group (-COOH, M-45). libretexts.org The highly stable pentafluorophenyl group would likely result in prominent fragment ions containing this moiety. The fragmentation of the pentafluorophenyl ring itself can also occur, leading to a complex pattern of lower mass ions.

Gas Chromatography-Mass Spectrometry (GC-MS) for Reaction Mixture Analysis and Product Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique used to separate and identify individual components within a mixture. In the context of the synthesis or analysis of this compound, GC-MS can be employed to monitor the progress of a reaction, identify byproducts, and confirm the purity of the final product.

Due to the carboxylic acid functional group, derivatization is often necessary to increase the volatility and thermal stability of the analyte for GC analysis. researchgate.netnih.gov Common derivatization agents include silylating agents to form trimethylsilyl (B98337) (TMS) esters. researchgate.net The separated components are then introduced into the mass spectrometer, which provides mass spectra for identification. The retention time from the gas chromatograph and the mass spectrum from the mass spectrometer together provide a high degree of certainty in the identification of this compound and any related impurities in a reaction mixture. nih.gov

Single Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystal. wikipedia.org This method has been instrumental in revealing the detailed solid-state architecture of this compound.

The crystal structure of this compound has been determined to be in the triclinic crystal system with the space group P-1. researchgate.netmdpi.com The unit cell is the fundamental repeating unit of a crystal lattice, and its dimensions are defined by the lengths of the cell edges (a, b, c) and the angles between them (α, β, γ). wikipedia.orglibretexts.org For this compound, these parameters have been reported as follows:

ParameterValue
a (Å)4.8745(6)
b (Å)6.4545(8)
c (Å)8.7361(10)
α (°)87.930(9)
β (°)74.396(9)
γ (°)83.062(9)

This interactive table provides the unit cell parameters for this compound. mdpi.com

The conformation of the this compound molecule in the crystal is influenced by both intramolecular and intermolecular forces. The molecule adopts a trans configuration about the C=C double bond. researchgate.net An interesting feature is the presence of an intramolecular C—H⋯F hydrogen bond. researchgate.net The conformation of a molecule can be described by specific dihedral angles, which define the spatial relationship between different parts of the molecule. mdpi.com In the case of this compound, the relative orientation of the pentafluorophenyl ring and the carboxylic acid group is a key conformational parameter.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides valuable insights into the functional groups and bonding within a molecule. nih.gov

The experimental FT-IR and Laser-Raman spectra of solid this compound have been recorded in the ranges of 4000–400 cm⁻¹ and 4000–100 cm⁻¹, respectively. nih.gov The analysis of these spectra allows for the identification of characteristic vibrational modes. For instance, the stretching vibration of the carbonyl group (C=O) in the carboxylic acid moiety is a prominent feature. In carboxylic acids, this band is often observed around 1700 cm⁻¹. The O-H stretching vibration of the carboxylic acid is typically a broad band in the region of 3300-2500 cm⁻¹ due to hydrogen bonding. docbrown.info

Research on Derivatives and Analogues of 2,3,4,5,6 Pentafluorocinnamic Acid

Synthesis and Characterization of Key Functionalized Derivatives

The functionalization of 2,3,4,5,6-Pentafluorocinnamic acid leads to a variety of derivatives with tailored properties. The synthetic routes typically leverage the reactivity of the carboxylic acid group or the activated double bond.

Alpha-cyano-2,3,4,5,6-pentafluorocinnamic acid, also known as 2-Cyano-3-(2,3,4,5,6-pentafluorophenyl)-2-propenoic acid, is a notable derivative. sigmaaldrich.com Its synthesis is typically achieved through a Knoevenagel condensation reaction involving 2,3,4,5,6-pentafluorobenzaldehyde and cyanoacetic acid. This derivative is recognized for its utility as a matrix substance in matrix-assisted laser desorption/ionization mass spectrometry (MALDI-MS). sigmaaldrich.comsigmaaldrich.com The introduction of the electron-withdrawing cyano group at the alpha position significantly alters the electronic properties of the molecule.

Table 1: Properties of α-Cyano-2,3,4,5,6-Pentafluorocinnamic Acid

Property Value
CAS Number 1097814-03-3
Molecular Formula C₁₀H₂F₅NO₂ sigmaaldrich.com
Molecular Weight 263.12 g/mol sigmaaldrich.com
Appearance Colorless to light yellow solid
Solubility Soluble in methanol (B129727) (100 mg/10 mL) sigmaaldrich.comsigmaaldrich.com

| Application | Matrix for MALDI-MS sigmaaldrich.comsigmaaldrich.com |

This table is based on data from product specifications and chemical databases. sigmaaldrich.comsigmaaldrich.com

Fluorinated N-alkenyl amides represent an important class of compounds, and 2,3,4,5,6-pentafluoro-trans-cinnamic acid serves as a valuable starting material for their synthesis. nih.gov The general synthetic strategy involves the conversion of the carboxylic acid to a more reactive intermediate, such as an acyl chloride or an activated ester. This intermediate is then reacted with a desired amine to form the corresponding amide bond. The incorporation of fluorine can drastically alter the physical, chemical, and biological properties of the resulting amides. nih.gov One-pot methods have been developed for the synthesis of N-trifluoromethyl amides from carboxylic acids, involving the desulfurative fluorination and acylation of isothiocyanates in the presence of silver fluoride. nih.govresearchgate.net These advanced synthetic strategies expand the diversity of accessible fluorinated amide structures. nih.gov

Fluorinated stilbene (B7821643) derivatives are another significant class of compounds that can be accessed from pentafluorinated precursors. While direct conversion from this compound is a multi-step process, it can serve as a key building block. For instance, the acid can be reduced to the corresponding aldehyde, which can then participate in reactions like the Horner-Wadsworth-Emmons olefination to produce polyfluorinated stilbenes. rsc.org This approach has been used to synthesize new polyfluorinated (E)-4-(4-bromostyryl)benzonitriles to study their intermolecular interactions. rsc.org The resulting stilbenes, featuring extended π-conjugated systems and highly fluorinated rings, are investigated for their unique crystal packing, electronic properties, and potential applications in materials science. rsc.org

Structural Modifications and Their Influence on Reactivity and Electronic Properties

The introduction of fluorine atoms into the cinnamic acid structure has a profound effect on its properties. The five fluorine atoms on the phenyl ring in this compound exert a strong electron-withdrawing inductive effect. This effect increases the acidity of the carboxylic acid proton and makes the β-carbon of the alkene more electrophilic and susceptible to nucleophilic attack.

Further structural modifications build upon this foundation:

Amide Formation: Converting the carboxylic acid to an N-alkenyl amide introduces new functional possibilities. The properties of the amide are heavily dependent on the substituents attached to the nitrogen atom.

Stilbene Formation: Creating a stilbene derivative extends the π-conjugation of the system. The electronic properties, such as the HOMO-LUMO gap and absorption/emission spectra, are then dictated by the substituents on both aromatic rings. Calculations of electrostatic surface potentials and dipole moments are used to understand these properties. rsc.org

Comparative Studies of Fluorinated Cinnamic Acid Isomers and Analogues

Comparing this compound with its isomers and less-fluorinated analogues provides critical insights into structure-activity relationships. The specific positioning of fluorine atoms on the aromatic ring can lead to significant differences in chemical reactivity and biological activity. nih.gov

Studies on other classes of fluorinated compounds have shown that changing the fluorine position can alter potency by orders of magnitude. nih.gov For example, research on fluorinated and chlorinated cinnamic acid derivatives with tertiary amine side chains revealed that the position of the halogen substituent significantly affects their bioactivity and selectivity as cholinesterase inhibitors. nih.gov Specifically, para-substituted compounds often exhibit different activity profiles compared to their ortho-substituted counterparts. nih.gov

Compared to its non-fluorinated analogue, trans-cinnamic acid, the pentafluorinated version exhibits distinct intermolecular interactions. acs.org The crystal structure of 2,3,4,5,6-pentafluoro-trans-cinnamic acid shows that molecules form typical carboxylic acid dimers and are linked by intermolecular hydrogen bonds, with stacking occurring via π–π interactions. nih.gov The presence of multiple C-F bonds introduces the possibility of C–F⋯H and C–F⋯F interactions, which can influence crystal packing and solid-state properties in its derivatives. rsc.org

Advanced Research Applications of 2,3,4,5,6 Pentafluorocinnamic Acid in Diverse Fields

Role as a Key Building Block in Complex Organic Synthesis

The strategic placement of reactive functional groups on the 2,3,4,5,6-pentafluorocinnamic acid molecule makes it a valuable precursor in the synthesis of complex organic structures. The carboxylic acid allows for standard amide and ester formations, the alkene bond is susceptible to various addition reactions, and the electron-deficient pentafluorophenyl ring can participate in nucleophilic aromatic substitution reactions.

Synthesis of Fluorinated Polymers and Copolymers

Fluoropolymers are a class of polymers known for their remarkable properties, including high thermal stability, chemical resistance, and low surface energy. nih.gov While the direct polymerization of this compound is not widely reported, its structural motifs are found in various fluorinated polymers. For instance, polymers derived from pentafluorostyrene, a close structural relative, have been extensively studied. mdpi.com

The incorporation of monomers containing carboxylic acid groups, such as itaconic acid, into polymer chains is a known strategy to enhance properties like hydrophilicity and to provide sites for cross-linking or further functionalization. mdpi.com It is conceivable that this compound could be utilized as a comonomer in a similar fashion, introducing the highly fluorinated moiety into a polymer backbone. This could lead to the development of new polymers with tailored properties, combining the benefits of both the carboxylic acid functionality and the perfluorinated ring.

The synthesis of copolymers containing pentafluorophenyl methacrylate (B99206) has been achieved through techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. researchgate.net This demonstrates the feasibility of incorporating complex fluorinated monomers into well-defined polymer architectures. A similar approach could potentially be applied to derivatives of this compound.

Table 1: Examples of Polymerization Techniques for Fluorinated and Acid-Containing Monomers

Polymerization TechniqueMonomersKey Features of Resulting Polymer
Aqueous Phase Precipitation PolymerizationAcrylonitrile, Itaconic AcidEnhanced drawability and hydrophilicity. mdpi.com
Reversible Addition-Fragmentation chain Transfer (RAFT)Pentafluorophenyl MethacrylateReactive polymer for post-polymerization modification. researchgate.net

Preparation of Specialty Organic Intermediates and Scaffolds

The development of novel fluorinated organic scaffolds is of significant interest, particularly in the field of medicinal chemistry, due to the often-beneficial effects of fluorine on a molecule's metabolic stability and binding affinity. researchgate.net this compound serves as a valuable starting material for the synthesis of such specialty intermediates.

A notable application is in the preparation of fluorinated N-alkenyl amides. These compounds are of interest for their potential biological activities. The synthesis typically involves the coupling of this compound with an appropriate amine, demonstrating the utility of the carboxylic acid functionality for creating more complex molecules.

The presence of multiple reactive sites on this compound allows for its elaboration into a variety of complex scaffolds. The double bond can be subjected to reactions such as epoxidation or dihydroxylation, while the pentafluorophenyl ring can undergo selective nucleophilic aromatic substitution, further increasing the molecular complexity and providing access to a diverse range of fluorinated compounds. The strategic use of this building block enables the construction of unique molecular frameworks that are not readily accessible through other synthetic routes.

Applications in Advanced Materials Science Research

The distinct properties imparted by the perfluorinated ring make this compound an attractive component in the design of advanced materials. These properties include hydrophobicity, thermal stability, and specific electronic characteristics, which can be harnessed to create materials with tailored functionalities.

Development of Organic-Inorganic Hybrid Materials

Organic-inorganic hybrid materials are a class of materials that combine the properties of both organic and inorganic components at the molecular or nanoscale level. nih.govrsc.org The organic component can provide flexibility and processability, while the inorganic component often contributes to thermal stability, mechanical strength, and unique electronic or optical properties.

The formation of such hybrids can be achieved through the coordination of organic ligands to inorganic clusters or frameworks. For instance, polyoxometalates, which are large, anionic metal-oxide clusters, can be combined with organic cations or ligands to form intricate hybrid structures. nih.govrsc.org The carboxylic acid group of this compound is well-suited to act as a ligand, coordinating to metal centers in these inorganic components.

Functionalization of Surfaces and Composites (e.g., Superhydrophobic/Superoleophilic Materials)

The creation of surfaces with extreme wetting properties, such as superhydrophobicity (water-repellency) and superoleophilicity (oil-attracting), is an area of intense research due to the wide range of potential applications, from self-cleaning coatings to oil-spill remediation. These properties are typically achieved by combining a specific surface chemistry with a hierarchical surface roughness.

Carboxylic acids have been widely used to modify surfaces and impart hydrophobicity. For example, long-chain fatty acids can self-assemble on surfaces to create a low-surface-energy coating. nih.gov Similarly, perfluorinated carboxylic acids, such as perfluorooctanoic acid, have been used to modify nanoparticles that can then be incorporated into superhydrophobic coatings. researchgate.net

This compound, with its highly fluorinated phenyl ring, possesses the necessary chemical attributes to create a low-surface-energy interface. By anchoring the carboxylic acid group to a surface or to nanoparticles, the perfluorinated tails would be oriented outwards, leading to a significant increase in hydrophobicity. The creation of a rough surface morphology, for instance by using a spray-coating method with modified nanoparticles, could then lead to superhydrophobic behavior. The principles of using ionic-complementary peptides to modify both hydrophilic and hydrophobic surfaces further underscore the versatility of using molecules with distinct functional domains for surface engineering. nih.gov

Table 2: Examples of Surface Modification using Carboxylic Acids

Modifying AgentSubstrate/NanoparticleResulting Property
Short-chain carboxylic acids (e.g., acrylic acid)TiO2 nanorods, Fe3O4 nanoparticlesHydrophilic surface. nih.gov
Perfluorooctanoic acidTiO2 nanoparticles in polystyreneSuperhydrophobic coating. researchgate.net
Ionic-complementary peptide (contains carboxylic acid groups)Mica (hydrophilic), Graphite (hydrophobic)Altered surface wettability. nih.gov

Synthesis of Photo-Crosslinkable Liquid Prepolymers for Optical Applications

Photo-crosslinkable polymers are materials that can be transformed from a liquid or soluble state to a solid, insoluble network upon exposure to light. This property is highly valuable for a range of applications, including the fabrication of microelectronics, optical devices, and biomaterials. The cinnamate (B1238496) functional group is a well-known photo-crosslinkable moiety. nih.govresearchgate.net

Upon irradiation with ultraviolet (UV) light, the double bonds of two cinnamate groups can undergo a [2+2] cycloaddition reaction to form a cyclobutane (B1203170) ring. rsc.org This dimerization process, when applied to polymers decorated with cinnamate side chains, leads to the formation of a cross-linked network. This process can often proceed without the need for a photoinitiator, which can be advantageous in sensitive applications such as the encapsulation of electronic components or in the creation of biocompatible materials. nih.gov

By using this compound to functionalize a prepolymer, it is possible to create a photo-crosslinkable system with unique properties. The incorporation of the pentafluorophenyl group would be expected to alter the refractive index of the resulting polymer, a critical parameter for optical applications. Furthermore, the hydrophobicity and thermal stability of the fluorinated moiety could enhance the environmental resistance of the final cross-linked material. The synthesis of cinnamic acid-functionalized conjugated polymers for use in organic light-emitting diodes (OLEDs) has been reported, demonstrating the potential of this approach in the field of optoelectronics. researchgate.net The use of this compound in such systems could lead to the development of new materials with improved performance and durability for advanced optical applications.

Utilization in Advanced Analytical Techniques: MALDI-MS Matrix Applications

Matrix-assisted laser desorption/ionization mass spectrometry (MALDI-MS) is a powerful analytical technique used for the mass analysis of large biomolecules and synthetic polymers. nih.govmdpi.com The choice of the matrix, a substance that co-crystallizes with the analyte and absorbs laser energy, is critical for successful analysis. youtube.com The matrix facilitates the gentle ionization of the analyte, minimizing fragmentation and allowing for the determination of molecular weights with high sensitivity. nih.govyoutube.com

α-Cyano-2,3,4,5,6-Pentafluorocinnamic Acid as an Ionization Matrix in MALDI-MS

A derivative of this compound, α-cyano-2,3,4,5,6-pentafluorocinnamic acid (PentaFCCA), has been identified as a suitable matrix for MALDI-MS applications. sigmaaldrich.comsigmaaldrich.com This compound, also known by its chemical name 2-Cyano-3-(2,3,4,5,6-pentafluorophenyl)-2-propenoic acid, is used for the analysis of various analytes including lipids, peptides, phosphopeptides, and drugs of abuse. sigmaaldrich.com Its fluorinated structure distinguishes it from more conventional matrices like α-cyano-4-hydroxycinnamic acid (HCCA). sigmaaldrich.combruker.com The properties of PentaFCCA make it a valuable tool in mass spectrometry. sigmaaldrich.com

Enhancement of Sensitivity and Resolution in Mass Spectrometric Analysis

The performance of a MALDI matrix is often evaluated by its ability to enhance the sensitivity and resolution of the mass spectrum. High sensitivity is crucial for detecting low-abundance analytes, while high resolution allows for the clear distinction between molecules of similar masses. nih.govnih.gov Modifications to standard matrix structures, such as halogenation, can lead to improved performance. For instance, the substitution of a hydroxyl group with a chlorine atom in the α-cyanocinnamic acid core was found to yield more intense ions and cleaner backgrounds at low peptide levels compared to the standard HCCA matrix. nih.gov

Fluorinated matrices like PentaFCCA are part of a broader effort to develop new matrices that improve ionization efficiency and reduce background noise. researchgate.netnih.govnih.gov The addition of certain ammonium (B1175870) salts to the matrix solution can suppress the formation of matrix clusters, which are interfering signals that can dominate the low-mass region of the spectrum. nih.govnih.gov This suppression leads to a substantial improvement in the sensitivity of MALDI-MS detection. nih.gov Furthermore, advanced techniques like MALDI-2, which involves a second laser for post-ionization, have been shown to increase sensitivity by up to two orders of magnitude for many compounds that are poorly ionized by conventional MALDI, potentially negating the need for chemical derivatization. nih.gov The development of specialized matrices, including fluorinated derivatives, is key to optimizing MALDI-MS for the accurate characterization of complex molecules. researchgate.net

Application in the Characterization of Synthetic Polymers and Peptides

MALDI-MS is an invaluable technique for the characterization of synthetic polymers, providing detailed information on absolute molecular weight, molecular weight distribution, and the structure of repeating units and end groups. tytlabs.co.jpresearchgate.net The selection of an appropriate matrix is one of the most important factors for successful polymer analysis, as the matrix must be compatible with the polymer analyte to facilitate desorption and ionization. nih.govnih.gov While there is no universal matrix for all synthetic polymers, various matrices are used depending on the polymer's properties. tytlabs.co.jp

Similarly, MALDI-MS is widely used in proteomics for the analysis of peptides and proteins. mdpi.combruker.com Matrices like HCCA are standard for analyzing peptides and proteins up to 20 kDa. bruker.com The search for new matrices is driven by the need to improve performance for specific applications. For example, α-cyano-5-phenyl-2,4-pentadienic acid (CPPA) was synthesized and shown to provide a lower background signal and higher signal-to-noise ratio for intact protein analysis compared to conventional matrices. mdpi.com PentaFCCA is suitable for analyzing peptides, indicating its role in this area of research. sigmaaldrich.com The cooler nature of modified matrices like 4-chloro-α-cyanocinnamic acid (ClCCA) can also be advantageous, as it helps preserve labile peptides in the MS mode. nih.gov

Table 1: Summary of MALDI-MS Matrix Applications

Section Key Finding Application Area Reference
6.3.1 α-Cyano-2,3,4,5,6-pentafluorocinnamic acid (PentaFCCA) is a suitable matrix for MALDI-MS. Lipids, peptides, phosphopeptides, drugs of abuse. sigmaaldrich.comsigmaaldrich.com
6.3.2 Modified matrices can enhance sensitivity and resolution by reducing background noise and improving ionization. Proteomics, analysis of low-concentration samples. nih.govresearchgate.netnih.govnih.gov

| 6.3.3 | Matrix selection is critical for the characterization of synthetic polymers and peptides. | Polymer chemistry, proteomics. | nih.govmdpi.comnih.govtytlabs.co.jpnih.gov |

Catalysis Research Involving this compound

This compound serves as a valuable substrate in various fields of catalysis research, from biocatalytic transformations using enzymes to synthetic organic reactions mediated by transition metals. researchgate.net

Substrate for Biocatalytic Processes (e.g., Enzymatic Decarboxylation)

Biocatalysis, the use of enzymes to catalyze chemical reactions, is a growing field valued for its environmental benefits and high selectivity. nih.gov One such process is the enzymatic decarboxylation of α,β-unsaturated acids, which is a key step in the biosynthesis of styrene (B11656) and its derivatives. nih.gov

Research has shown that this compound can act as a substrate for enzymatic decarboxylation. In a study using the food spoilage mold Aspergillus niger, this compound was converted to 2,3,4,5,6-pentafluorostyrene (B1630577). researchgate.net The enzymes responsible for this non-oxidative decarboxylation in A. niger are cinnamic acid decarboxylase and a flavin prenyltransferase. researchgate.net The process involves a cofactor, prenylated flavin mononucleotide (PrFMN), which undergoes a 1,3-dipolar cycloaddition with the α,β-unsaturated acid substrate. nih.gov Studies on mixtures of cinnamic acid and this compound have been conducted to understand the substrate requirements and inhibitory effects within this biocatalytic system. researchgate.net

Role in Palladium-Catalyzed Synthetic Transformations

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency. nih.govyoutube.com These reactions typically involve a catalytic cycle that includes oxidative addition, transmetalation (in the case of coupling reactions like Suzuki), and reductive elimination. nih.govyoutube.com

This compound and its derivatives can participate as substrates in these transformations. The presence of the pentafluorophenyl group makes it an interesting substrate for studying electronic effects and reaction mechanisms in palladium-catalyzed processes. These reactions are crucial for constructing complex molecular architectures, including frameworks found in natural products and pharmaceuticals. nih.gov The development of efficient palladium catalysts, often supported by biaryl monophosphine ligands, allows for these transformations to occur under mild conditions with broad substrate scope. nih.gov The use of pre-ligated palladium precatalysts has further improved the reliability and efficiency of these catalytic systems. nih.gov

Table 2: Summary of Catalysis Research Findings

Section Catalysis Type Process Key Role of Compound Reference
6.4.1 Biocatalysis Enzymatic Decarboxylation Substrate converted to 2,3,4,5,6-pentafluorostyrene by Aspergillus niger. researchgate.netnih.gov

| 6.4.2 | Homogeneous Catalysis | Palladium-Catalyzed Transformations | Substrate for C-C and C-heteroatom bond formation. | nih.govnih.gov |

Table 3: List of Chemical Compounds

Compound Name Abbreviation / Synonym
This compound -
α-Cyano-2,3,4,5,6-pentafluorocinnamic acid PentaFCCA, 2-Cyano-3-(2,3,4,5,6-pentafluorophenyl)-2-propenoic acid
α-Cyano-4-hydroxycinnamic acid HCCA, CHCA
2,5-Dihydroxybenzoic acid DHB
α-Cyano-5-phenyl-2,4-pentadienic acid CPPA
4-Chloro-α-cyanocinnamic acid ClCCA, 3-(4-chloro-phenyl)-2-cyano-acrylic acid
Sinapinic acid SA
2,3,4,5,6-Pentafluorostyrene -
Cinnamic acid -
Styrene -
Prenylated flavin mononucleotide PrFMN
Ammonium monobasic phosphate -
Ammonium dibasic citrate -
Cytochrome c -
Bovine myoglobin -

Computational Chemistry and Theoretical Modeling Studies

Computational chemistry and theoretical modeling serve as powerful tools to investigate the properties of this compound at an atomic level. These methods provide deep insights into the molecule's electronic structure, conformational dynamics, and reactivity, complementing experimental findings and guiding further research.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) has been a primary computational method for elucidating the fundamental characteristics of this compound. Researchers have employed DFT to calculate its optimized geometric parameters, vibrational frequencies, and electronic properties.

A significant study utilized the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) and M06-2X hybrid functional methods with a 6-311++G(d,p) basis set to perform a detailed analysis. nih.gov The theoretical calculations of bond lengths and angles show a strong correlation with experimental data obtained from X-ray crystallography, validating the accuracy of the computational models. nih.gov For instance, the calculated geometric parameters for the trans-isomer of the acid are in good agreement with experimental findings. nih.gov

The electronic properties have also been a key focus of DFT studies. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) have been calculated. nih.gov These orbitals are crucial in determining the molecule's reactivity, as the HOMO energy relates to its electron-donating ability and the LUMO energy to its electron-accepting ability. The energy gap between HOMO and LUMO provides information about the molecule's kinetic stability and chemical reactivity.

Vibrational analysis based on DFT calculations has been successfully used to assign experimental FT-IR and Laser-Raman spectral bands. nih.gov The theoretical vibrational frequencies, determined through these quantum chemical methods, align well with the recorded experimental spectra, allowing for a comprehensive understanding of the molecule's vibrational modes. nih.gov

Table 1: Selected Calculated Geometric Parameters for this compound using DFT (Note: This table is a representation of the type of data generated from DFT calculations as described in the cited source. Actual values may vary based on the specific computational method and basis set used.)

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While specific molecular dynamics (MD) simulation studies exclusively focused on this compound are not extensively documented, the methodology is highly applicable for understanding its dynamic behavior. MD simulations model the movement of atoms and molecules over time, providing insights into conformational flexibility and intermolecular interactions that are not apparent from static crystal structures.

For fluorinated molecules, specialized force fields are often required for accurate simulations. nih.gov The development of parameters for fluorinated aromatic amino acids, for example, highlights the necessity of careful parameterization to correctly model the behavior of fluorine-containing compounds. nih.gov An MD simulation of this compound would allow for the exploration of its conformational landscape in different environments, such as in solution. Key aspects would include the rotational barrier of the C-C single bond connecting the acrylic acid moiety to the pentafluorophenyl ring and the flexibility of the carboxylic acid group.

MD simulations are particularly well-suited to study the intermolecular interactions that govern the molecule's bulk properties. Crystal structure analysis reveals that this compound forms carboxylic acid dimers through O-H···O hydrogen bonds and also exhibits π–π stacking interactions. researchgate.net MD simulations could model the stability and dynamics of these dimers in a solution phase and predict how the molecule interacts with solvents or other molecular species. Such simulations can be enhanced using methods like replica-exchange with solute tempering (REST-MD) to more efficiently sample the conformational space and calculate rotational energy barriers. copernicus.org

Reaction Mechanism Pathway Elucidation through Computational Approaches

Computational chemistry offers powerful tools for elucidating the detailed mechanisms of chemical reactions, including transition states, intermediates, and reaction energy profiles. For reactions involving this compound, these approaches can predict the most likely pathways and explain observed stereospecificity.

Using quantum mechanical methods like DFT, researchers can model the entire reaction coordinate. rsc.org This involves locating the transition state structure—the highest energy point along the reaction path—and calculating the activation energy, which is the energy barrier that must be overcome for the reaction to proceed. For example, in studying enzyme-catalyzed reactions, computational models of the active site can reveal how specific amino acid residues stabilize the transition state and contribute to catalysis. rsc.org

This approach could be applied to understand the synthesis of this compound or its subsequent transformations. For instance, the synthesis of fluorinated N-alkenyl amides from fluorocinnamic acids has been noted as an area of interest. researchgate.net Computational modeling could be used to investigate the mechanism of this amidation reaction, comparing different reagents and conditions to predict optimal synthetic routes. It could also be used to explore the reactivity of the activated double bond in addition reactions or the nucleophilic aromatic substitution on the highly fluorinated ring, providing a theoretical foundation for designing new synthetic methodologies and novel derivatives.

Q & A

Q. What are the optimal methods for synthesizing and crystallizing 2,3,4,5,6-pentafluorocinnamic acid for structural studies?

  • Methodological Answer : Dissolve the compound in chloroform and allow slow solvent evaporation at room temperature to obtain plate-like crystals suitable for X-ray diffraction . For purity, recrystallization in ethanol is recommended, as demonstrated for structurally similar pentafluorobenzoic acid derivatives (e.g., 15 mmol acid in ethanol, filtered and evaporated over 7 days) . Monitor crystallization progress using polarized light microscopy to ensure homogeneity.

Q. How can researchers confirm the identity and purity of this compound?

  • Methodological Answer : Use a combination of:
  • Melting point analysis : Reported melting point is 154–156 °C .
  • Gas Chromatography-Mass Spectrometry (GC-MS) : Derivatize with O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride to enhance volatility and detect via selective ion monitoring (SIM) .
  • FT-IR Spectroscopy : Confirm carboxylic acid dimer formation (O–H stretching at ~2500–3000 cm⁻¹) and fluorine substitution patterns .

Q. What are the key safety considerations when handling this compound?

  • Methodological Answer :
  • Storage : Keep in airtight containers at room temperature, away from moisture and light, as fluorinated carboxylic acids are hygroscopic and prone to decomposition .
  • PPE : Use nitrile gloves and fume hoods to avoid inhalation or skin contact. Fluorinated aromatic compounds may release toxic HF under extreme conditions (e.g., combustion) .

Advanced Research Questions

Q. How do non-classical hydrogen bonds (C–H⋯F, F⋯π) influence the supramolecular assembly of this compound?

  • Methodological Answer : Perform single-crystal X-ray diffraction (SCXRD) to resolve intermolecular interactions. For example:
  • C–H⋯F bonds : Measure distances < 2.6 Å and angles > 120° .
  • F⋯π interactions : Analyze fluorine-to-aromatic-ring centroid distances (typically 3.2–3.6 Å) .
    Computational tools like Mercury or CrystalExplorer can map Hirshfeld surfaces to quantify interaction contributions (e.g., F⋯F contacts in related compounds account for 8–12% of total interactions) .

Q. What strategies resolve contradictions in crystallographic data for fluorinated cinnamic acid derivatives?

  • Methodological Answer :
  • Refinement protocols : Use anisotropic displacement parameters for fluorine atoms to address thermal motion artifacts. For example, refine with SHELXL using the ISOR restraint to mitigate overfitting .
  • Validation tools : Cross-check using PLATON’s ADDSYM to detect missed symmetry elements and checkCIF for geometry outliers .
    Example refinement metrics: R₁ = 0.078, wR₂ = 0.276 for a related pentafluorobenzoate structure .

Q. How can computational modeling predict the reactivity of this compound in coupling reactions?

  • Methodological Answer :
  • DFT calculations : Use Gaussian 16 with B3LYP/6-311++G(d,p) to calculate electrophilicity indices (ω) and Fukui functions. The electron-withdrawing pentafluoro group increases electrophilicity at the α,β-unsaturated carbonyl site, favoring Michael addition or Diels-Alder reactions .
  • Solvent effects : Simulate reaction pathways in chloroform (ε = 4.8) versus DMF (ε = 36.7) to optimize conditions for amidation or esterification .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.